molecular formula C35H39NO10 B14032031 [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

Cat. No.: B14032031
M. Wt: 633.7 g/mol
InChI Key: PMRCLNAMSQXGTL-KTKBOROGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate is a complex organic molecule with a unique structure that includes multiple functional groups such as hydroxyl, acetyloxy, benzoyloxy, and pyridine carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions, starting from simple precursors such as substituted benzaldehydes and pyridine derivatives.

    Functional Group Introduction:

    Final Assembly: The final assembly of the molecule involves coupling the core structure with the pyridine-3-carboxylate moiety under specific conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and acetyloxy groups, to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohols.

    Substitution: The benzoyloxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity can be investigated. Its multiple functional groups may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
  • [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-4-carboxylate
  • [(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological effects and applications.

Properties

Molecular Formula

C35H39NO10

Molecular Weight

633.7 g/mol

IUPAC Name

[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H39NO10/c1-20-11-9-15-25-33(20,3)28(45-31(40)23-14-10-16-36-18-23)29(46-30(39)22-12-7-6-8-13-22)35(5,42)34(25,4)26(44-21(2)37)17-24-19-43-32(41)27(24)38/h6-8,10-14,16,18,25-26,28-29,38,42H,9,15,17,19H2,1-5H3/t25?,26?,28?,29?,33-,34-,35-/m0/s1

InChI Key

PMRCLNAMSQXGTL-KTKBOROGSA-N

Isomeric SMILES

CC1=CCCC2[C@]1(C(C([C@]([C@]2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.